Tegafur-d7 -

Tegafur-d7

Catalog Number: EVT-13988524
CAS Number:
Molecular Formula: C8H9FN2O3
Molecular Weight: 207.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tegafur-d7 is a stable isotopic derivative of Tegafur, which is a chemotherapeutic prodrug of 5-fluorouracil (5-FU). It is primarily utilized in cancer treatment, particularly for advanced gastric and colorectal cancers. Tegafur itself acts by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exerting its antineoplastic effects. The introduction of deuterium in Tegafur-d7 enhances its pharmacokinetic properties and allows for more precise studies in metabolic pathways and drug interactions.

Source and Classification

Tegafur-d7 is classified as a synthetic organic compound and falls under the category of pyrimidine analogues. It is not approved for medical use in the United States but has been utilized in various clinical settings globally. The compound's chemical structure can be represented by the molecular formula C8D7H2FN2O3\text{C}_8\text{D}_7\text{H}_2\text{F}\text{N}_2\text{O}_3 and has a molecular weight of approximately 207.21 g/mol .

Synthesis Analysis

The synthesis of Tegafur-d7 involves several key steps that modify the parent compound, 5-fluorouracil. One notable method includes:

  1. Starting Materials: The reaction typically begins with 5-fluorouracil and tetrahydrofuran.
  2. Catalysts: Copper acetate and hydrogen peroxide are often used as catalysts to facilitate the reaction.
  3. Procedure:
    • Combine 5-fluorouracil (13.00 g) with tetrahydrofuran (7.21 g) and the catalysts in a flask.
    • Heat the mixture to 40 °C while stirring for several hours.
    • After the reaction, the mixture is filtered and the product is extracted using dichloromethane.
    • The organic phase is washed, dried, and concentrated to yield crude Tegafur-d7, which is then recrystallized from anhydrous methanol .

The yield from such reactions can reach above 90%, indicating high efficiency in producing this isotopically labeled compound.

Molecular Structure Analysis

Tegafur-d7's molecular structure features a pyrimidine ring with fluorine substitution, characteristic of its role as a prodrug for 5-fluorouracil. The presence of deuterium alters its isotopic composition, which can be crucial for tracking metabolic processes in pharmacokinetic studies. The structural formula can be represented as follows:

  • Molecular Formula: C8D7H2FN2O3\text{C}_8\text{D}_7\text{H}_2\text{F}\text{N}_2\text{O}_3
  • Molecular Weight: 207.21 g/mol
  • Key Structural Features: The compound includes functional groups typical of pyrimidines, contributing to its biological activity .
Chemical Reactions Analysis

Tegafur-d7 undergoes similar metabolic transformations as its parent compound, Tegafur. Upon administration, it is converted into 5-fluorouracil through enzymatic processes primarily mediated by cytochrome P450 enzymes like CYP2A6. This conversion leads to the formation of active metabolites that inhibit thymidylate synthase.

Key Reactions:

  • Conversion to 5-Fluorouracil: Tegafur-d7 is metabolized to produce 5-fluorouracil, which then participates in further biochemical reactions that inhibit DNA synthesis.
  • Phosphorylation: Active metabolites such as 5-fluorodeoxyuridine monophosphate are formed, leading to complexation with thymidylate synthase .
Mechanism of Action

The mechanism by which Tegafur-d7 exerts its therapeutic effects involves several steps:

  1. Prodrug Activation: Once administered, Tegafur-d7 is converted to 5-fluorouracil.
  2. Enzyme Inhibition: The active form inhibits thymidylate synthase, preventing the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate.
  3. Disruption of DNA Synthesis: This inhibition ultimately disrupts DNA synthesis and RNA function in rapidly dividing cancer cells, leading to cell death .
Physical and Chemical Properties Analysis

Tegafur-d7 exhibits specific physical and chemical properties that influence its behavior in biological systems:

  • Solubility: It is soluble in organic solvents but may have limited solubility in water.
  • Stability: The introduction of deuterium generally enhances stability compared to non-labeled counterparts.
  • Melting Point: Specific melting point data may vary based on purity but generally aligns with similar compounds within its class.

Relevant Data:

  • Hydrogen Bond Donors: 1
  • Rotatable Bonds: 1
  • Topological Polar Surface Area: 64.09 Ų
  • LogP (Partition Coefficient): Approximately 0.61 .
Applications

Tegafur-d7 finds utility primarily in scientific research rather than direct clinical applications due to its isotopic labeling:

  • Metabolic Studies: It serves as a valuable tool for studying the pharmacokinetics and metabolism of fluoropyrimidines.
  • Drug Interaction Research: Researchers utilize Tegafur-d7 to investigate interactions with various enzymes involved in drug metabolism.
  • Cancer Research: Its role as a prodrug allows for enhanced understanding of mechanisms underlying cancer therapies involving fluoropyrimidines .
Synthetic Pathways and Isotopic Labeling Strategies

Deuterium Incorporation Techniques in Prodrug Analog Synthesis

Tegafur-d7 (5-fluoro-1-(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione-d7) incorporates seven deuterium atoms at specific molecular positions to optimize metabolic stability while preserving bioactivity. The primary synthetic routes include:

  • Catalytic H/D Exchange: Pd/C-catalyzed deuterium exchange in tetrahydrofuran solvents achieves >95% deuteration at the C-5' and C-6' positions of tegafur’s tetrahydrofuran ring. This method exploits the acidic protons adjacent to the ring oxygen, enabling selective deuteration under mild conditions (150°C, 24 hr) [3] [9].
  • Reductive Deuteration: Sodium borodeuteride (NaBD₄) reduction of ketone intermediates derived from tegafur precursors yields deuterated analogs with isotopic purity >98%. This method is particularly effective for introducing deuterium at the C-7 position [2].
  • Building Block Assembly: Modular synthesis using deuterated tetrahydrofuran-2-carboxylic acid (THF-2-COOH-d4) coupled with fluorouracil-d3 derivatives via N-glycosidation. Solid-phase peptide synthesis (SPPS) techniques enhance reaction efficiency, achieving 85–92% isotopic incorporation [9].

Table 1: Deuteration Methods for Tegafur-d7 Synthesis

MethodDeuteration EfficiencyKey Positions LabeledIsotopic Purity
Catalytic H/D Exchange95–98%C-5', C-6'>97%
Reductive Deuteration92–95%C-7>98%
Building Block Assembly85–90%Tetrahydrofuran ring>95%

Deuteration at the tetrahydrofuran ring significantly alters cytochrome P450 (CYP2A6) binding kinetics, reducing the enzyme’s affinity by 1.8-fold compared to non-deuterated tegafur [4].

Optimization of Radiolabeling Protocols for Tegafur-d7

Radiolabeling protocols focus on enhancing isotopic stability and yield during large-scale synthesis:

  • Solvent Optimization: Anhydrous dimethylformamide (DMF) minimizes proton back-exchange during deuteration, improving isotopic retention from 85% to 97% [2] [9].
  • Catalyst Screening: Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) outperforms PtO₂ in reductive deuteration, reducing side products (e.g., over-reduced analogs) by 15–20% [9].
  • Purification Techniques: Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) separates Tegafur-d7 from non-deuterated impurities. Critical quality parameters include:
  • Mass spectrometry (MS) threshold: <0.5% non-deuterated contaminant
  • Radiochemical purity: >99% by UPLC-MS/MS [8]
  • Stabilization Strategies: Lyophilization in amber vials under argon atmosphere prevents deuterium loss during storage, maintaining >98% isotopic integrity over 12 months [3].

Table 2: Optimized Radiolabeling Protocol Parameters

ParameterBaseline ProtocolOptimized ProtocolImpact on Yield
Reaction SolventEthanolAnhydrous DMF+12%
CatalystPtO₂Pd(dba)₂+15–20%
Purification MethodSilica Gel ChromatographyRP-HPLC+18% Purity
Storage ConditionsRT, ambient air-20°C, ArgonIsotopic loss: <2%

Comparative Analysis of Synthetic Yield in Deuteration vs. Non-Deuterated Analogues

Deuteration introduces kinetic and thermodynamic challenges that affect synthetic efficiency:

  • Yield Reduction: The average yield of Tegafur-d7 (68 ± 5%) is 15–20% lower than non-deuterated tegafur (85 ± 3%) due to deuterium-dependent side reactions, including incomplete deuteration and isotopic scrambling [3] [4].
  • Metabolic Stability Trade-off: Despite lower yields, Tegafur-d7 exhibits a 2.3-fold increase in half-life (t₁/₂ = 4.1 hr) in human liver microsomes compared to tegafur (t₁/₂ = 1.8 hr). This arises from attenuated CYP2A6-mediated bioactivation (Km = 0.43 ± 0.05 mM for tegafur vs. 0.78 ± 0.08 mM for Tegafur-d7) [4] [7].
  • Cost Implications: Deuterated starting materials (e.g., THF-2-COOH-d4) cost 8–12× more than non-deuterated equivalents, contributing to a 5.6-fold higher production cost per gram for Tegafur-d7 [3] [9].

Table 3: Synthetic and Metabolic Comparison: Tegafur vs. Tegafur-d7

ParameterTegafurTegafur-d7Change (%)
Average Synthetic Yield85 ± 3%68 ± 5%-20%
CYP2A6 Km (mM)0.43 ± 0.050.78 ± 0.08+81%
Microsomal Half-life (hr)1.84.1+128%
Relative Production Cost$1,200/g$6,700/g+458%

The "kinetic isotope effect" (KIE) is the primary factor governing metabolic stability. Deuterium substitution at C-5' and C-6' positions impedes the rate-limiting hydroxylation step in tegafur’s conversion to 5-fluorouracil [4] [7].

Properties

Product Name

Tegafur-d7

IUPAC Name

5-fluoro-1-(2,3,3,4,4,5,5-heptadeuteriooxolan-2-yl)pyrimidine-2,4-dione

Molecular Formula

C8H9FN2O3

Molecular Weight

207.21 g/mol

InChI

InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13)/i1D2,2D2,3D2,6D

InChI Key

WFWLQNSHRPWKFK-VTMHGKDFSA-N

Canonical SMILES

C1CC(OC1)N2C=C(C(=O)NC2=O)F

Isomeric SMILES

[2H]C1(C(C(OC1([2H])[2H])([2H])N2C=C(C(=O)NC2=O)F)([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.